An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-octylbenzaldehyde: A Predictive Approach
An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Amino-5-octylbenzaldehyde: A Predictive Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract: 2-Amino-5-octylbenzaldehyde is a novel aromatic aldehyde with significant potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, grounded in a thorough analysis of structurally analogous 2-amino-5-substituted benzaldehydes. A detailed synthetic protocol, predicted spectroscopic data, and an exploration of its potential reactivity and applications are presented to empower researchers in their drug discovery and development endeavors. This document emphasizes a predictive, data-driven approach to understanding this promising, yet uncharacterized, molecule.
Introduction: The Promise of a Novel Synthon
Substituted 2-aminobenzaldehydes are highly valued intermediates in organic synthesis, serving as key precursors for a diverse range of heterocyclic compounds, including quinolines and benzodiazepines, which are prevalent scaffolds in numerous approved pharmaceuticals.[1][2] The introduction of an octyl group at the 5-position of the 2-aminobenzaldehyde core is anticipated to impart unique physicochemical properties, most notably a significant increase in lipophilicity. This modification can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, making 2-Amino-5-octylbenzaldehyde an attractive starting material for the development of novel therapeutic agents with enhanced membrane permeability and potentially altered target engagement.
Due to the current lack of extensive literature on 2-Amino-5-octylbenzaldehyde, this guide employs a predictive methodology. By systematically analyzing the known properties of its analogues—2-aminobenzaldehyde and its 5-bromo, 5-chloro, 5-methyl, and 5-methoxy derivatives—we can extrapolate and forecast the characteristics of the target molecule with a high degree of scientific confidence.
Predicted Physicochemical Properties of 2-Amino-5-octylbenzaldehyde
The introduction of a long alkyl chain at the 5-position is expected to significantly influence the physical properties of the 2-aminobenzaldehyde scaffold. The following table summarizes the predicted properties of 2-Amino-5-octylbenzaldehyde in comparison to its known analogues.
| Property | 2-Aminobenzaldehyde | 2-Amino-5-methylbenzaldehyde | 2-Amino-5-chlorobenzaldehyde | 2-Amino-5-bromobenzaldehyde | 2-Amino-5-octylbenzaldehyde (Predicted) |
| Molecular Formula | C₇H₇NO | C₈H₉NO[3] | C₇H₆ClNO[4] | C₇H₆BrNO[5] | C₁₅H₂₃NO |
| Molecular Weight | 121.14 g/mol [6] | 135.16 g/mol [3] | 155.58 g/mol [4] | 200.04 g/mol [5] | 233.36 g/mol |
| Appearance | White to yellow solid[6] | - | White to yellow/green powder[7] | Light yellow to orange powder[5] | Waxy, low-melting solid, likely yellow to brownish in color |
| Melting Point | 38-40 °C[2][6] | - | 70-74 °C[7] | 76-80 °C[5] | Likely in the range of 30-50 °C |
| Boiling Point | ~226 °C (est.)[6] | - | ~288 °C (est.)[8] | ~290 °C (est.)[9] | > 300 °C (likely decomposes) |
| Solubility | Soluble in water[2] | - | Slightly soluble in water[4] | Slightly soluble in water[10] | Insoluble in water; soluble in nonpolar organic solvents (e.g., hexane, toluene, dichloromethane) |
| logP (o/w) | 1.08 (est.)[2] | 1.3 (calc.)[3] | 2.3 (calc.)[11] | 2.52 (calc.)[9] | > 4.5 (estimated) |
Rationale for Predictions:
-
Melting and Boiling Points: The long, flexible octyl chain is expected to disrupt crystal packing, leading to a lower melting point compared to the more crystalline halogenated analogues. The significant increase in molecular weight will result in a substantially higher boiling point.
-
Solubility: The dominant nonpolar character of the octyl group will render the molecule hydrophobic, leading to insolubility in water and high solubility in nonpolar organic solvents.
-
logP: The octyl chain will dramatically increase the octanol/water partition coefficient (logP), indicating high lipophilicity.
Proposed Synthesis of 2-Amino-5-octylbenzaldehyde
A plausible and efficient synthetic route to 2-Amino-5-octylbenzaldehyde can be envisioned starting from commercially available 4-octylaniline. The proposed multi-step synthesis is outlined below.
Synthetic Workflow Diagram
Caption: Proposed synthetic route to 2-Amino-5-octylbenzaldehyde.
Detailed Experimental Protocol
Step 1: Acetylation of 4-Octylaniline
-
To a solution of 4-octylaniline (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-acetyl-4-octylaniline, which can be used in the next step without further purification.
Causality: The acetylation of the amino group serves as a protecting strategy to prevent its interference in the subsequent electrophilic aromatic substitution and to direct the formylation to the ortho position.
Step 2: Friedel-Crafts Acylation of N-Acetyl-4-octylaniline
-
Dissolve N-acetyl-4-octylaniline (1.0 eq) in dry DCM and cool to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄) (2.0 eq), dropwise.
-
Slowly add dichloromethyl methyl ether (1.5 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and 1 M HCl.
-
Extract the product with DCM, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Causality: The Friedel-Crafts acylation introduces the formyl group onto the aromatic ring. The acetylamino group is an ortho, para-director, and with the para position blocked by the octyl group, the formylation is directed to the ortho position.[5][12]
Step 3: Hydrolysis of N-Acetyl-2-formyl-4-octylaniline
-
To the purified N-acetyl-2-formyl-4-octylaniline from the previous step, add a solution of 3 M aqueous HCl.
-
Heat the mixture to reflux for 4-6 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 2-Amino-5-octylbenzaldehyde can be further purified by column chromatography.
Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group, yielding the target primary amine.
Predicted Spectroscopic Data for Characterization
A comprehensive spectroscopic analysis is essential for the structural elucidation and confirmation of newly synthesized 2-Amino-5-octylbenzaldehyde. The following tables outline the predicted spectral data.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8 | s | 1H | -CHO | The aldehyde proton is highly deshielded and typically appears as a singlet in this region.[13] |
| ~7.4 | d | 1H | Ar-H (ortho to -CHO) | Aromatic proton ortho to the electron-withdrawing aldehyde group. |
| ~7.1 | dd | 1H | Ar-H (meta to -CHO, ortho to -NH₂) | Aromatic proton influenced by both the aldehyde and amino groups. |
| ~6.6 | d | 1H | Ar-H (ortho to -NH₂) | Aromatic proton shielded by the electron-donating amino group. |
| ~4.5-5.5 | br s | 2H | -NH₂ | The chemical shift of the amino protons can vary and the peak is often broad. |
| ~2.5 | t | 2H | Ar-CH₂- | Methylene protons adjacent to the aromatic ring. |
| ~1.6 | m | 2H | -CH₂- | Methylene protons of the octyl chain. |
| ~1.3 | m | 10H | -(CH₂)₅- | Methylene protons of the octyl chain. |
| ~0.9 | t | 3H | -CH₃ | Terminal methyl group of the octyl chain. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | C=O (aldehyde) | The carbonyl carbon of the aldehyde is highly deshielded.[14] |
| ~150 | C-NH₂ | Aromatic carbon attached to the electron-donating amino group. |
| ~140 | C-octyl | Aromatic carbon attached to the alkyl group. |
| ~135 | Ar-C (ortho to -CHO) | Aromatic carbon deshielded by the aldehyde. |
| ~125 | Ar-C (meta to -CHO) | Aromatic carbon. |
| ~118 | C-CHO | Aromatic carbon attached to the aldehyde group. |
| ~115 | Ar-C (ortho to -NH₂) | Aromatic carbon shielded by the amino group. |
| ~35 | Ar-CH₂- | Carbon of the methylene group attached to the ring. |
| ~32, 31, 29, 23 | -(CH₂)₆- | Carbons of the octyl chain. |
| ~14 | -CH₃ | Terminal methyl carbon of the octyl chain. |
Infrared (IR) Spectroscopy
| Predicted Absorption (cm⁻¹) | Vibration | Rationale |
| 3400-3300 | N-H stretch | Characteristic of the primary amino group. |
| 3050-3000 | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950-2850 | Aliphatic C-H stretch | Due to the C-H bonds of the octyl chain. |
| ~1680 | C=O stretch (aldehyde) | Strong absorption characteristic of an aromatic aldehyde.[10] |
| ~1600, ~1500 | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
Mass Spectrometry
| Predicted m/z | Assignment | Rationale |
| 233 | [M]⁺ | Molecular ion peak. |
| 218 | [M-CH₃]⁺ | Loss of a methyl radical from the octyl chain. |
| 134 | [M-C₇H₁₅]⁺ | Loss of the heptyl radical (alpha-cleavage). |
| 106 | [C₆H₄(NH₂)CHO]⁺ | Fragmentation of the octyl chain. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds.[15] |
Predicted Chemical Reactivity and Synthetic Utility
2-Amino-5-octylbenzaldehyde is a bifunctional molecule, and its reactivity is dictated by the interplay of the amino and aldehyde groups.
Reactions Involving the Aldehyde Group
The aldehyde functionality is susceptible to nucleophilic attack, enabling a wide range of transformations, including:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted benzylamines.
-
Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.
-
Condensation Reactions: Formation of Schiff bases (imines) upon reaction with primary amines.[11]
Reactions Involving the Amino Group
The amino group can act as a nucleophile in reactions such as:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
Cyclization Reactions: The Friedländer Synthesis
A particularly valuable application of 2-aminobenzaldehydes is in the Friedländer synthesis of quinolines.[2][16] This involves the condensation of the 2-aminobenzaldehyde with a compound containing an α-methylene group adjacent to a carbonyl group (e.g., a ketone or β-ketoester). The resulting 6-octylquinoline derivatives could be of significant interest in drug discovery.
Caption: The Friedländer synthesis of substituted quinolines.
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a reactive 2-aminobenzaldehyde core and a lipophilic octyl tail makes this molecule a promising scaffold for several therapeutic areas:
-
Anticancer Agents: Many quinoline-based compounds exhibit anticancer activity. The octyl group could enhance cell membrane permeability and accumulation within cancer cells.[17]
-
Antimicrobial Agents: The increased lipophilicity may improve the ability of derived compounds to penetrate bacterial cell walls, potentially leading to new classes of antibiotics.
-
Central Nervous System (CNS) Drugs: Lipophilicity is a key factor for compounds targeting the CNS, as it facilitates crossing the blood-brain barrier.
Safety and Handling
While specific toxicity data for 2-Amino-5-octylbenzaldehyde is unavailable, it should be handled with the care appropriate for a novel research chemical. Based on its structural analogues, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, as 2-aminobenzaldehydes can be unstable and prone to self-condensation.[6]
Conclusion
2-Amino-5-octylbenzaldehyde represents a promising, yet underexplored, building block for chemical synthesis. This in-depth technical guide, through a predictive analysis of its physicochemical properties, synthetic accessibility, and potential reactivity, provides a solid foundation for researchers to begin exploring its utility. The insights presented herein are intended to accelerate the application of this novel synthon in the development of new pharmaceuticals and functional materials. As with any new compound, experimental verification of these predicted properties is a crucial next step.
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